N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-11-16(2)13-19(12-15)27-10-8-22-21(26)18-5-4-9-25(14-18)20-7-6-17(3)23-24-20/h6-7,11-13,18H,4-5,8-10,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVXMALFMGNMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCOC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a piperidine ring, a pyridazine moiety, and a dimethylphenoxy side chain, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Monoamine Oxidase Inhibition : Compounds in this class have demonstrated inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is linked to neuroprotective effects in models of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : The compound's structural analogs have shown promise as antibacterial agents. For instance, derivatives have been evaluated for their ability to inhibit bacterial growth with varying degrees of efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Activity | IC50 Value (µM) | Selectivity | Reference |
|---|---|---|---|
| MAO-B Inhibition | 0.013 | High selectivity for MAO-B | |
| Bacterial Growth Inhibition | 56.47 | Moderate | |
| Cytotoxicity (L929 Cells) | 120.6 | Low toxicity |
Case Studies
- Neurodegenerative Disease Models : In a study evaluating compounds with similar structures, it was found that selective MAO-B inhibitors could significantly reduce the progression of neurodegenerative symptoms in animal models. The compounds exhibited neuroprotective properties through the modulation of neurotransmitter levels .
- Antibacterial Efficacy : A recent investigation into the antibacterial properties of pyridazine derivatives revealed that certain modifications could enhance their efficacy against resistant strains of bacteria. The tested compounds showed promising results in inhibiting bacterial growth in vitro .
Q & A
Q. What are the established synthetic routes for N-[2-(3,5-Dimethylphenoxy)ethyl]-1-(6-methylpyridazin-3-YL)piperidine-3-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Formation of the piperidine-carboxamide core via mixed anhydride or carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in analogous piperidine derivatives .
- Functionalization : Introduction of the 3,5-dimethylphenoxyethyl group via nucleophilic substitution or Mitsunobu reactions .
- Purification : Column chromatography or recrystallization to isolate the final product. Evidence from similar compounds suggests yields ranging from 13.3% to 70.8%, depending on reaction optimization .
Q. How is the structural identity of this compound confirmed?
Structural verification employs:
- Spectroscopy : H/C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine methyl groups at δ 1.2–1.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] peaks) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity in crystalline derivatives .
Q. What initial pharmacological screening approaches are recommended?
Preliminary bioactivity assessment includes:
- Receptor binding assays : Radioligand displacement studies to identify affinity for targets like GPCRs or kinases, leveraging structural motifs common to piperidine derivatives .
- Enzyme inhibition : Testing against enzymes such as acetylcholinesterase or phosphodiesterases, using fluorometric/colorimetric readouts .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield improvement strategies involve:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for coupling steps, or dichloromethane for phase-transfer reactions .
- Temperature control : Low temperatures (−78°C to 0°C) to minimize side reactions during sensitive steps like anhydride formation .
Q. How to resolve contradictions in reported pharmacological data?
Methodological approaches include:
- Dose-response studies : Establishing EC/IC values across multiple concentrations to clarify potency discrepancies .
- Orthogonal assays : Combining cell-based (e.g., cAMP accumulation) and biophysical (e.g., surface plasmon resonance) assays to validate target engagement .
- Model standardization : Using isogenic cell lines or genetically modified organisms to control for variability in biological systems .
Q. What strategies are effective for mechanistic studies of its bioactivity?
Advanced techniques include:
- Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict interactions with targets like serotonin receptors, guided by the compound’s pyridazine and piperidine motifs .
- CRISPR/Cas9 screens : Gene knockout libraries to identify pathways essential for its activity .
- Metabolomics : LC-MS profiling to trace metabolic stability and identify active metabolites .
Q. How to design derivatives for improved pharmacokinetics?
Derivative optimization involves:
- SAR studies : Systematic modification of substituents (e.g., replacing methyl groups with halogens or methoxy) to enhance solubility or reduce CYP450-mediated metabolism .
- LogP adjustments : Introducing polar groups (e.g., hydroxyl, carboxyl) to lower octanol-water partition coefficients, improving aqueous solubility .
- Prodrug strategies : Masking carboxamide groups with ester linkages to enhance oral bioavailability .
Data Contradiction Analysis
Q. How to address conflicting thermal stability data in literature?
- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to assess decomposition pathways .
- Reproducibility checks : Replicate studies using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) to minimize experimental variability .
Q. Why do bioactivity results vary across cell lines?
- Cell line profiling : Compare expression levels of putative targets (e.g., receptors, transporters) via qPCR or Western blot .
- Microenvironment modulation : Test activity under hypoxic vs. normoxic conditions to assess oxygen-dependent effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
